molecular formula C17H24O10 B076417 (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(allyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate CAS No. 10343-15-4

(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(allyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Cat. No. B076417
CAS RN: 10343-15-4
M. Wt: 388.4 g/mol
InChI Key: CRUHDGOVWKFJBM-NQNKBUKLSA-N
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Description

This compound is a derivative of a pyran, a class of organic compounds characterized by a 6-membered ring containing one oxygen atom and five carbon atoms. It is of interest due to its structural complexity and potential for varied chemical reactions and properties. The molecule's synthesis and analysis provide insights into its structural conformation and reactivity.

Synthesis Analysis

The title compound was synthesized using a Koenigs–Knorr reaction, a method for glycoside synthesis involving the reaction of a sugar halide with an alcohol in the presence of a metal catalyst. This reaction produced the compound with the central ring adopting a chair conformation, indicating a stable and common conformation for pyrans (Mönch et al., 2013).

Molecular Structure Analysis

The molecular structure of this compound features a distorted half-boat conformation of the 3,4-dihydro-2H-pyran ring. This structure highlights the flexible nature of the pyran ring, which can adopt different conformations based on the substituents and reaction conditions. No significant intermolecular interactions, such as hydrogen bonding, were observed in the crystal structure, suggesting that the compound's solid-state properties may be influenced primarily by van der Waals forces (Zukerman-Schpector et al., 2015).

Scientific Research Applications

Synthesis and Structural Analysis

The compound, with a systematic name (2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-propoxytetrahydro-2H-pyran-3,4,5-triyl triacetate, is formed via the Koenigs–Knorr reaction, showcasing the chemical synthesis versatility of such molecules. The central ring exhibits a chair conformation, suggesting stability and potential for further functionalization without significant interactions like hydrogen bonds within its crystal structure (Mönch et al., 2013).

Novel Molecule Synthesis

Research has extended into synthesizing new molecules based on similar structures, indicating the potential for diverse applications in synthetic chemistry. For instance, a novel sugar imine molecule was synthesized and characterized, highlighting the utility of such compounds in developing new materials with specific physical properties and thermal stability. This synthesis utilized D-glucose and click chemistry, reflecting the adaptability of the compound's structure in creating novel chemical entities (Majed Jari Mohammed et al., 2020).

Acetylation and Derivative Formation

The acetylation of similar compounds to form derivatives like N-glucosylated substituted anilines showcases the compound's chemical flexibility. This process leads to the creation of acetylated derivatives with specific configurations, which are essential for various chemical syntheses and potential pharmacological applications (Pogrebnoi, 2015).

Disaccharide Mimetics Synthesis

The structure's utility in synthesizing disaccharide mimetics further underscores its significance in medicinal chemistry. Dipyranones based on similar configurations have been used as templates for creating novel C-linked disaccharide analogues. This process involves stereoselective reduction and dihydroxylation, indicating the compound's role in developing new therapeutic agents with potential biological activities (Harding et al., 2003).

properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-prop-2-enoxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O10/c1-6-7-22-17-16(26-12(5)21)15(25-11(4)20)14(24-10(3)19)13(27-17)8-23-9(2)18/h6,13-17H,1,7-8H2,2-5H3/t13-,14-,15+,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUHDGOVWKFJBM-NQNKBUKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCC=C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC=C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(allyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate

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